molecular formula C17H20FN3O4 B5370866 (3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5370866
M. Wt: 349.4 g/mol
InChI Key: VFWIRBPRZHBNHU-SUMWQHHRSA-N
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Description

(3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring fused with a pyrrolo[3,4-c]pyrrole system, an ethyl group, and a fluorophenyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Properties

IUPAC Name

(3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-2-20-9-17(15(23)24)10-21(8-13(17)14(20)22)16(25)19-7-11-4-3-5-12(18)6-11/h3-6,13H,2,7-10H2,1H3,(H,19,25)(H,23,24)/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIRBPRZHBNHU-SUMWQHHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CN(CC2C1=O)C(=O)NCC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)NCC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can be achieved through a series of stereoselective cycloaddition reactions. One efficient method involves the [2+2+2] cycloaddition reaction, which is known for its ability to rapidly and selectively construct complex polycyclic structures . This reaction typically employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium in combination with chiral ligands to achieve high enantio- and diastereoselectivity.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by employing continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,6aS)-5-ethyl-2-[(3-fluorophenyl)methylcarbamoyl]-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of a pyrrole ring fused with a pyrrolo[3,4-c]pyrrole system, an ethyl group, and a fluorophenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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